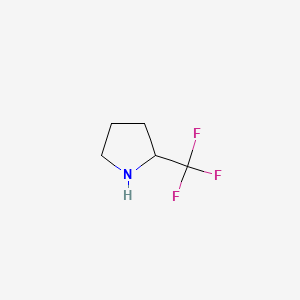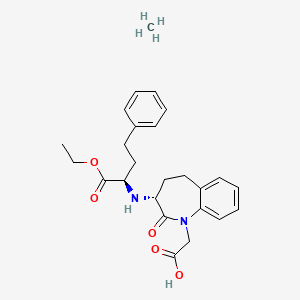
OCH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OCH, also known as OCH1, is a synthetic glycolipid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been used in a variety of scientific research studies. OCH belongs to a class of compounds called glycolipids, which are molecules that consist of a carbohydrate chain attached to a lipid tail. In
作用機序
The mechanism of action of OCH involves its binding to a specific receptor on the surface of NKT cells called the T cell receptor (TCR). This binding activates the NKT cells and triggers the release of cytokines, which are signaling molecules that help to coordinate the immune response. OCH has also been shown to activate other immune cells, such as dendritic cells and B cells, which further enhance the immune response.
生化学的および生理学的効果
OCH has a range of biochemical and physiological effects on the body, including its ability to modulate the immune response. In addition to its effects on NKT cells, OCH has been shown to enhance the production of antibodies and cytokines, which can help to fight infections and tumors. OCH has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune disorders.
実験室実験の利点と制限
One of the primary advantages of using OCH in lab experiments is its ability to activate NKT cells, which are a critical component of the immune response. This makes OCH a useful tool for studying the immune system and its role in disease. However, there are also limitations to using OCH, including its potential toxicity and the difficulty in obtaining large quantities of the compound.
将来の方向性
There are several future directions for research on OCH, including its potential use in cancer immunotherapy and the development of new glycolipid-based therapies. OCH has also been studied for its potential use in vaccine development and as a tool for studying the immune response in various diseases. Further research is needed to fully understand the potential of OCH and other glycolipids in the treatment of human diseases.
Conclusion
OCH is a synthetic glycolipid that has been extensively studied for its potential therapeutic applications. Its ability to activate NKT cells and modulate the immune response makes it a useful tool for studying the immune system and its role in disease. OCH has a range of biochemical and physiological effects on the body, and further research is needed to fully understand its potential in the treatment of human diseases.
合成法
OCH is synthesized through a multi-step process that involves the coupling of a lipid tail with a carbohydrate chain. The carbohydrate chain is typically derived from a natural source, such as a plant or bacteria, and is modified to create a specific structure. The lipid tail is usually a fatty acid or cholesterol molecule that is attached to the carbohydrate chain through a chemical reaction.
科学的研究の応用
OCH has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases. One of the primary uses of OCH is in the field of immunology, where it has been shown to activate a specific type of immune cell called natural killer T (NKT) cells. NKT cells play a critical role in the immune response by recognizing and responding to glycolipids presented by antigen-presenting cells.
特性
CAS番号 |
383178-82-4 |
|---|---|
製品名 |
OCH |
分子式 |
C₃₉H₇₇NO₉ |
分子量 |
704.03 |
同義語 |
N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-Tetracosanamide; PBS 20 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)
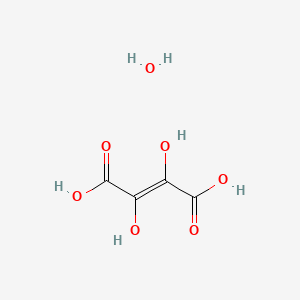
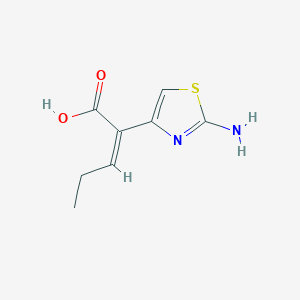
![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)
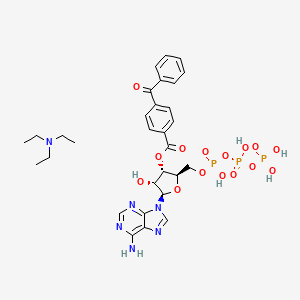
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)
